molecular formula C20H23NO5 B11172637 Propyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate

Propyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate

Cat. No.: B11172637
M. Wt: 357.4 g/mol
InChI Key: YUIZKRGSTUNABJ-UHFFFAOYSA-N
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Description

PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE is a complex organic compound characterized by its unique structural features It contains a propyl group, a benzoate ester, and an acetamido group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method includes the acylation of 3,4-dimethoxyphenylacetic acid with propyl 4-aminobenzoate under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoate
  • Ethyl 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoate
  • Butyl 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoate

Uniqueness

PROPYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

propyl 4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate

InChI

InChI=1S/C20H23NO5/c1-4-11-26-20(23)15-6-8-16(9-7-15)21-19(22)13-14-5-10-17(24-2)18(12-14)25-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22)

InChI Key

YUIZKRGSTUNABJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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